Methyl 2-(acetyloxy)-6-methylbenzoate is an organic compound classified as an ester. It is derived from the reaction of 2-hydroxy-6-methylbenzoic acid and acetic anhydride. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The compound is synthesized primarily through esterification reactions, utilizing readily available starting materials such as 2-hydroxy-6-methylbenzoic acid and acetic anhydride. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately .
Methyl 2-(acetyloxy)-6-methylbenzoate belongs to the class of benzoate esters, which are characterized by the presence of a benzoate group bonded to an alcohol moiety. The compound can also be classified under the category of acetylated phenolic compounds due to the presence of the acetyloxy group.
The synthesis of methyl 2-(acetyloxy)-6-methylbenzoate typically involves the following steps:
Methyl 2-(acetyloxy)-6-methylbenzoate has a well-defined molecular structure characterized by:
| Property | Value |
|---|---|
| CAS Number | 68040-67-5 |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | methyl 2-acetyloxy-6-methylbenzoate |
| InChI | InChI=1S/C11H12O4/c1-7-5-4-6-9(15-8(2)12)10(7)11(13)14-3/h4-6H,1-3H3 |
| InChI Key | ALADECPSHFJGRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)OC(=O)C)C(=O)OC |
Methyl 2-(acetyloxy)-6-methylbenzoate can undergo various chemical reactions:
The mechanism of action for methyl 2-(acetyloxy)-6-methylbenzoate primarily involves its interaction with water during hydrolysis. In this process:
Methyl 2-(acetyloxy)-6-methylbenzoate is typically a colorless to pale yellow liquid with a characteristic sweet odor.
The compound's stability under standard laboratory conditions makes it suitable for various synthetic applications.
Methyl 2-(acetyloxy)-6-methylbenzoate has several applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: